N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is a complex organic compound that features a benzodiazole ring, a methylsulfanyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole ring followed by the introduction of the methylsulfanyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The benzodiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may contribute to the compound’s reactivity and binding affinity. The benzamide moiety can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]acetamide
- N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]formamide
- N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]butyramide
Uniqueness
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole ring and the methylsulfanyl group provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREAIVKRFXPKRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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